1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol
CAS No.:
Cat. No.: VC18231196
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N2OS |
|---|---|
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | 1-amino-3-(1,3-benzothiazol-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C10H12N2OS/c11-6-7(13)5-10-12-8-3-1-2-4-9(8)14-10/h1-4,7,13H,5-6,11H2 |
| Standard InChI Key | DXJXZLRQZAZZNR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)CC(CN)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol consists of a propan-2-ol backbone substituted at position 1 with an amino group and at position 3 with a benzo[d]thiazol-2-yl moiety. The benzothiazole system—a fused bicyclic structure comprising a benzene ring and a thiazole ring—imparts significant aromaticity and electronic diversity. The stereochemistry at the amino-bearing carbon (C1) and the hydroxyl-bearing carbon (C2) remains undefined in open literature, though chiral resolution methods for analogous compounds suggest potential enantiomeric forms .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | CHNOS |
| Molecular weight | 208.28 g/mol |
| IUPAC name | 1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol |
| Topological polar surface area | 76.9 Ų (estimated) |
| Hydrogen bond donors | 2 (─NH, ─OH) |
| Hydrogen bond acceptors | 4 (thiazole N, ─OH, ─NH) |
Synthetic Methodologies
Retrosynthetic Analysis
The benzothiazole core can be constructed via cyclization of 2-aminothiophenol derivatives with carbonyl compounds, followed by functionalization to introduce the amino alcohol side chain. Two plausible routes emerge:
Route A: Thiazole-first approach
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Benzothiazole formation: Condensation of 2-aminothiophenol with β-keto esters or α-haloketones under acidic conditions.
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Side-chain introduction: Grignard or nucleophilic addition to install the propanolamine moiety.
Route B: Amino alcohol functionalization
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Propanolamine synthesis: Reductive amination of glycidol derivatives to yield 1-amino-propan-2-ol intermediates .
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Benzothiazole coupling: Ullmann-type coupling or SNAr reactions to attach the heterocycle.
Industrial Scalability Challenges
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Purification hurdles: The polar amino and hydroxyl groups complicate chromatographic separation, necessitating crystallization optimization .
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Stereochemical control: Asymmetric synthesis techniques (e.g., enzymatic resolution) may be required to isolate enantiopure forms .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Aqueous solubility: Estimated <1 mg/mL at pH 7.4 due to the hydrophobic benzothiazole core .
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pH-dependent stability: Protonation of the thiazole nitrogen (pKa ~2.5) and amine group (pKa ~9.8) influences degradation pathways.
Spectroscopic Signatures
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H NMR (predicted, DMSO-d6):
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δ 8.10–7.40 (m, 4H, aromatic H)
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δ 5.20 (br s, 1H, ─OH)
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δ 4.10–3.80 (m, 1H, CH─NH2)
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δ 3.50–3.20 (m, 2H, CH2─OH)
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| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
|---|---|---|
| (3S)-3-Amino-3-thiazolylpropanol | 6.25 | 12.5 |
| Benzothiazole-2-ethylamine derivative | 4.8 | 18.3 |
Mechanistic studies suggest membrane disruption via thiazole-mediated lipid bilayer intercalation .
Industrial and Pharmaceutical Applications
Drug Intermediate Utility
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Antiplatelet agents: Structural similarity to TPO receptor agonists suggests potential thrombopoietin mimetic activity .
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Antiviral scaffolds: Modular synthesis enables incorporation into protease inhibitor frameworks .
Material Science Applications
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Liquid crystals: Benzothiazole’s planar structure facilitates mesophase formation in display technologies.
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Corrosion inhibitors: Chemisorption on metal surfaces via lone electron pairs from N/S atoms.
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